molecular formula C15H17NO2 B1400774 tert-Butyl-5-vinyl-1H-indole-1-carboxylate CAS No. 561307-68-4

tert-Butyl-5-vinyl-1H-indole-1-carboxylate

Cat. No. B1400774
Key on ui cas rn: 561307-68-4
M. Wt: 243.3 g/mol
InChI Key: LLLQQESOZZJGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868002B2

Procedure details

To a solution of 5-vinyl-indole-1-carboxylic acid tert-butyl ester (4.5 g, 18.5 mmol, 1.0 eq.) in THF (46 mL) at 0° C. was added 9-BBN (0.5 M in THF, 87 mL, 2.4 eq.) over 10 min. The resulting reaction mixture was stirred for 2.5 h and diluted with THF (150 mL) and water (150 mL) while keeping the temperature at 0° C. Then NaBO3.4H2O (44 g) was introduced and resulting reaction mixture was stirred and warmed to room temperature and stirred. The reaction mixture was diluted with methylene chloride (100 mL) and the separated aqueous layer was extracted 3×100 mL methylene chloride. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography (methylene chloride to 5% acetone/methylene chloride) to give 5-(2-hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester (3.82 g, 76%) or similarly 6-(2-hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3.4H2O
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH:17]=[CH2:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].B1C2CCCC1CCC2.C1C[O:31]CC1>O.C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][CH2:18][OH:31])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)C=C
Name
Quantity
87 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
46 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
NaBO3.4H2O
Quantity
44 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous layer was extracted 3×100 mL methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (methylene chloride to 5% acetone/methylene chloride)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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